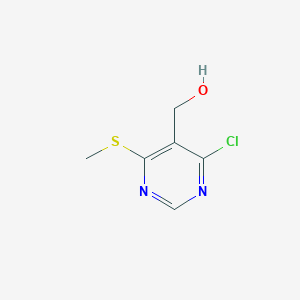
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is a chemical compound with the molecular formula C6H7ClN2OS. It is a pyrimidine derivative, characterized by the presence of a chloro group at the 4th position, a methylthio group at the 6th position, and a hydroxymethyl group at the 5th position of the pyrimidine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol typically involves the reaction of 4-chloro-6-(methylthio)pyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) are used under basic or neutral conditions.
Major Products Formed
Oxidation: The major products include 4-chloro-6-(methylthio)pyrimidine-5-carbaldehyde and 4-chloro-6-(methylthio)pyrimidine-5-carboxylic acid.
Reduction: The major product is 4-chloro-6-(methylthio)pyrimidine.
Substitution: The major products include 4-amino-6-(methylthio)pyrimidin-5-yl)methanol and 4-(methylthio)-6-(methylthio)pyrimidin-5-yl)methanol.
Applications De Recherche Scientifique
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of (4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups play a crucial role in binding to the active site of the target, leading to inhibition or activation of the target’s function. The hydroxymethyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
- **4-Chloro-6-(methylthio)pyrimidine
- **4-Amino-6-(methylthio)pyrimidin-5-yl)methanol
Uniqueness
(4-Chloro-6-(methylthio)pyrimidin-5-yl)methanol is unique due to the specific arrangement of functional groups on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications. The presence of both chloro and methylthio groups enhances its reactivity and binding affinity to molecular targets, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H7ClN2OS |
|---|---|
Poids moléculaire |
190.65 g/mol |
Nom IUPAC |
(4-chloro-6-methylsulfanylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2OS/c1-11-6-4(2-10)5(7)8-3-9-6/h3,10H,2H2,1H3 |
Clé InChI |
IHYWAUFWHUPIMS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C(=NC=N1)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















